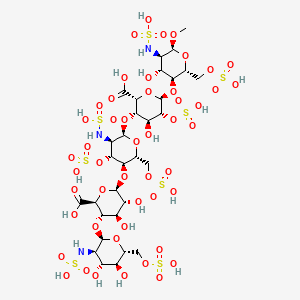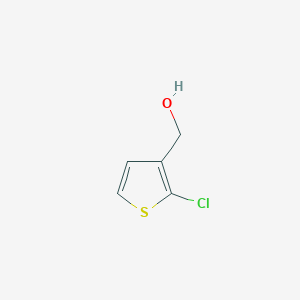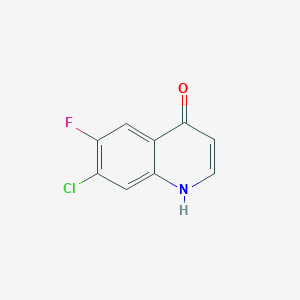
7-Chloro-6-fluoroquinolin-4(1H)-one
Vue d'ensemble
Description
“7-chloro-6-fluoroquinolin-4-ol” is a chemical compound with the molecular formula C9H5ClFNO and a molecular weight of 197.59 . It is also known by the English synonym "4-Quinolinol, 7-chloro-6-fluoro-" .
Molecular Structure Analysis
The molecular structure of “7-chloro-6-fluoroquinolin-4-ol” consists of a quinoline ring which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 7th position and a fluorine atom at the 6th position .Physical And Chemical Properties Analysis
The boiling point of “7-chloro-6-fluoroquinolin-4-ol” is predicted to be 354.7±37.0 °C and its density is predicted to be 1.504±0.06 g/cm3 . The compound has a pKa value of 3.63±0.40, indicating it has acidic properties .Applications De Recherche Scientifique
Synthesis and Characterization
- A study described the synthesis of new quinoline-based derivatives, including compounds related to 7-Chloro-6-fluoroquinolin-4(1H)-one, which showed broad-spectrum antimicrobial potency (Desai, Rajpara, & Joshi, 2012).
Antioxidative/Prooxidative Effects
- Research on 4-hydroxyquinoline derivatives, which include compounds like 7-Chloro-6-fluoroquinolin-4(1H)-one, revealed their impact on erythrocyte hemolysis, indicating their antioxidative or prooxidative nature depending on their distribution status (Liu, Han, Lin, & Luo, 2002).
Molecular Structures and Antibacterial Properties
- A study examined the molecular structures of new ciprofloxacin derivatives, including variations of 7-Chloro-6-fluoroquinolin-4(1H)-one, and tested their antibacterial activity (Tomišić, Kujundžič, Bukvić Krajačić, Višnjevac, & Kojić-Prodić, 2002).
NMR Studies
- An NMR study of halogenated 1,4‐Dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylates, related to 7-Chloro-6-fluoroquinolin-4(1H)-one, reported 1H, 13C, and 19F NMR spectra, helping in the analysis of molecular structures (Podányi, Keresztúri, Vasvári‐Debreczy, Hermecz, & Tóth, 1996).
Synthesis of Novel Derivatives
- Research involving the preparation of 8-nitrofluoroquinolone models demonstrated the synthesis and interesting antibacterial properties of derivatives, including 7-Chloro-6-fluoroquinolin-4(1H)-one (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).
Synthesis and Cytotoxicity Evaluation
- A study focused on the synthesis of 4-aminoquinoline derivatives, relevant to 7-Chloro-6-fluoroquinolin-4(1H)-one, and evaluated their cytotoxic effects on human breast tumor cell lines, highlighting potential anticancer applications (Zhang, Solomon, Hu, Ulibarri, & Lee, 2007).
Synthesis under Microwave-Assistance
- A study described the synthesis of Ethyl 7-Chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using microwave-assistance and aluminium metal as a catalyst, demonstrating an efficient synthesis method (Bao-an, 2012).
Propriétés
IUPAC Name |
7-chloro-6-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-6-4-8-5(3-7(6)11)9(13)1-2-12-8/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSXZJROLBGYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C2C1=O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565209 | |
| Record name | 7-Chloro-6-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-fluoroquinolin-4(1H)-one | |
CAS RN |
108494-79-7, 106024-91-3 | |
| Record name | 7-Chloro-6-fluoro-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108494-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-6-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



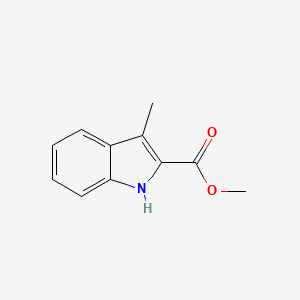

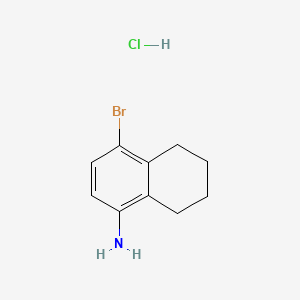
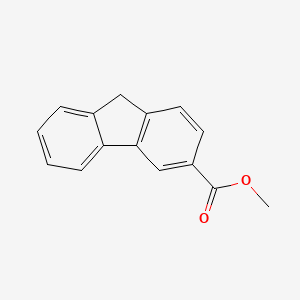
![Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3045315.png)
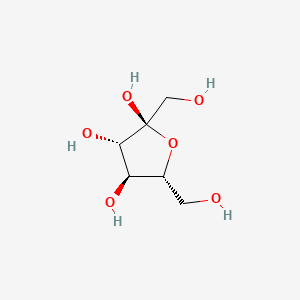
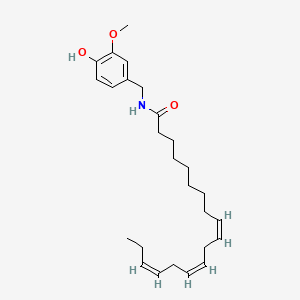
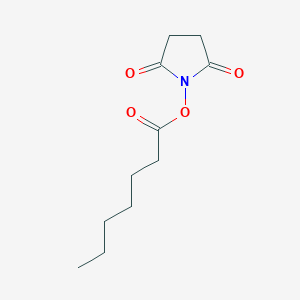
![1-[3-(2-Furyl)phenyl]ethanone](/img/structure/B3045322.png)
![{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B3045323.png)
